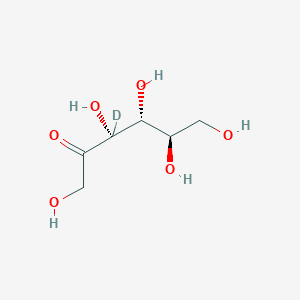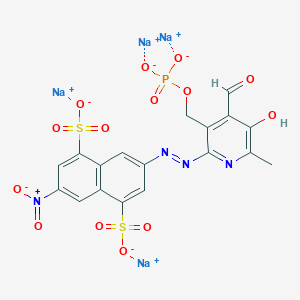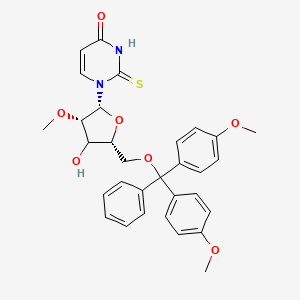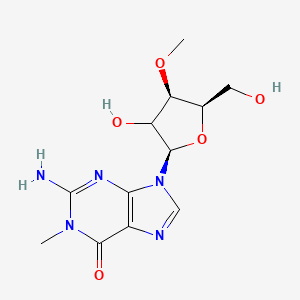![molecular formula C42H75N19O10 B12402535 (2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid” is a complex organic molecule with multiple amino and carboxyl groups. This compound is likely a peptide or a peptide-like molecule, given its structure and the presence of amino acid residues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Peptide Bond Formation: This is usually achieved through coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) or other coupling agents (e.g., HATU, TBTU).
Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific functional groups. Common protecting groups include Boc, Fmoc, and Cbz for amino groups.
Purification: Techniques such as HPLC (High-Performance Liquid Chromatography) are used to purify the final product.
Industrial Production Methods
Industrial production of such compounds often involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly at the amino and carboxyl groups.
Substitution Reactions: Amino groups can participate in nucleophilic substitution reactions.
Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDC, DCC, HATU.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the peptide bonds would yield individual amino acids or smaller peptide fragments.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of longer peptides or proteins.
Catalysis: May serve as a catalyst or a ligand in various chemical reactions.
Biology
Enzyme Inhibition: Could act as an inhibitor for specific enzymes due to its peptide-like structure.
Protein-Protein Interactions: May be used to study interactions between proteins.
Medicine
Drug Development: Potential use in the development of peptide-based drugs.
Diagnostics: Could be used in diagnostic assays to detect specific biomolecules.
Industry
Biotechnology: Used in the production of recombinant proteins.
Pharmaceuticals: Employed in the formulation of peptide-based therapeutics.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, peptide-like molecules can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor activity on cell surfaces.
Disrupt Protein-Protein Interactions: Affect cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Peptides: Short chains of amino acids.
Peptidomimetics: Molecules that mimic the structure and function of peptides.
Proteins: Larger molecules composed of one or more long chains of amino acids.
Uniqueness
This compound’s uniqueness lies in its specific sequence and structure, which may confer unique biological activity or chemical reactivity compared to other peptides or peptidomimetics.
Propiedades
Fórmula molecular |
C42H75N19O10 |
|---|---|
Peso molecular |
1006.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H75N19O10/c43-15-3-1-8-25(45)34(64)57-27(10-5-17-52-41(47)48)36(66)58-28(13-14-32(46)62)37(67)60-30(20-24-21-51-23-55-24)39(69)61-19-7-12-31(61)38(68)54-22-33(63)56-26(9-2-4-16-44)35(65)59-29(40(70)71)11-6-18-53-42(49)50/h21,23,25-31H,1-20,22,43-45H2,(H2,46,62)(H,51,55)(H,54,68)(H,56,63)(H,57,64)(H,58,66)(H,59,65)(H,60,67)(H,70,71)(H4,47,48,52)(H4,49,50,53)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
BOBJJKXIGVFGTB-XIJWKTHWSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)






![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)


